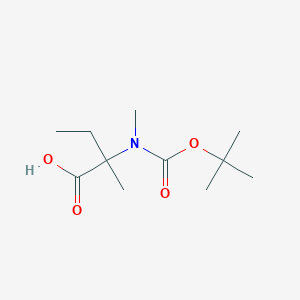
2-((tert-Butoxycarbonyl)(methyl)amino)-2-methylbutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{(tert-butoxy)carbonylamino}-2-methylbutanoic acid is a compound with the molecular formula C11H21NO4. It is commonly used in organic synthesis, particularly in the protection of amine groups. The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under various conditions and ease of removal.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{(tert-butoxy)carbonylamino}-2-methylbutanoic acid typically involves the protection of an amine group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP). The reaction can be carried out in aqueous conditions or in organic solvents like acetonitrile or tetrahydrofuran (THF) at ambient temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
2-{(tert-butoxy)carbonylamino}-2-methylbutanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to remove the Boc protecting group, yielding the free amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the Boc group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of the Boc group is typically achieved using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid in methanol.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction will produce free amines.
Scientific Research Applications
2-{(tert-butoxy)carbonylamino}-2-methylbutanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a protecting group for amines in peptide synthesis and other organic synthesis reactions.
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It is involved in the development of drug candidates and the synthesis of intermediates for active pharmaceutical ingredients (APIs).
Mechanism of Action
The mechanism of action of 2-{(tert-butoxy)carbonylamino}-2-methylbutanoic acid primarily involves the protection and deprotection of amine groups. The Boc group is added to the amine via nucleophilic addition to di-tert-butyl dicarbonate, forming a stable carbamate. The Boc group can be removed under acidic conditions, regenerating the free amine. This process is crucial in multi-step organic synthesis, allowing for selective reactions on other functional groups without interference from the amine .
Comparison with Similar Compounds
Similar Compounds
- (2S)-2-[(tert-butoxycarbonyl)amino]-3-methylbutanoic acid
- tert-Butyl carbamate
- (2S)-(tert-butoxycarbonyl)aminoethanoic acid
Uniqueness
2-{(tert-butoxy)carbonylamino}-2-methylbutanoic acid is unique due to its specific structure, which provides stability and ease of removal of the Boc protecting group. This makes it highly valuable in synthetic chemistry, particularly in the synthesis of complex molecules where selective protection and deprotection of functional groups are required .
Properties
Molecular Formula |
C11H21NO4 |
|---|---|
Molecular Weight |
231.29 g/mol |
IUPAC Name |
2-methyl-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]butanoic acid |
InChI |
InChI=1S/C11H21NO4/c1-7-11(5,8(13)14)12(6)9(15)16-10(2,3)4/h7H2,1-6H3,(H,13,14) |
InChI Key |
IERMJRAKEYQFKI-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C(=O)O)N(C)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















